molecular formula C11H18N2O B2364044 N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide CAS No. 2411284-91-6

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide

Cat. No.: B2364044
CAS No.: 2411284-91-6
M. Wt: 194.278
InChI Key: STOTZKAOVRKRAZ-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The presence of the pyrrole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide typically involves the reaction of 2,5-dihydropyrrole with ethylamine and prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Formation of the Amide Bond:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted amides with various nucleophilic groups.

Scientific Research Applications

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide
  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile

Uniqueness

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide is unique due to its specific combination of a pyrrole ring and an amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(2,5-dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-11(14)13(4-2)10-9-12-7-5-6-8-12/h3,5-6H,1,4,7-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOTZKAOVRKRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1CC=CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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